Dimethoxy-(6-methylpyridin-3-yl)borane

Organoboron Chemistry Suzuki-Miyaura Coupling Structure-Activity Relationship

Dimethoxy-(6-methylpyridin-3-yl)borane is an organoboron compound combining a 6-methylpyridine ring with a dimethoxyborane moiety. It belongs to the broader class of pyridylboranes, which serve as versatile building blocks in cross-coupling reactions such as Suzuki-Miyaura couplings.

Molecular Formula C8H12BNO2
Molecular Weight 165.00 g/mol
Cat. No. B13879532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxy-(6-methylpyridin-3-yl)borane
Molecular FormulaC8H12BNO2
Molecular Weight165.00 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)C)(OC)OC
InChIInChI=1S/C8H12BNO2/c1-7-4-5-8(6-10-7)9(11-2)12-3/h4-6H,1-3H3
InChIKeyQRMTYDQHWPFHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethoxy-(6-methylpyridin-3-yl)borane: Technical Specifications and Procurement Considerations


Dimethoxy-(6-methylpyridin-3-yl)borane is an organoboron compound combining a 6-methylpyridine ring with a dimethoxyborane moiety . It belongs to the broader class of pyridylboranes, which serve as versatile building blocks in cross-coupling reactions such as Suzuki-Miyaura couplings [1]. Its structural features include a boron atom bonded to a methylated pyridine ring and two methoxy groups, which distinguish it from more common boronic acids and pinacol esters .

Why Generic Pyridylboranes Cannot Substitute for Dimethoxy-(6-methylpyridin-3-yl)borane in Demanding Suzuki Couplings


Pyridylboranes are not a uniform class; their reactivity in Suzuki-Miyaura couplings varies dramatically based on substituent patterns and the nature of the boron ligands [1]. 2-substituted pyridines, for instance, exhibit significant steric inhibition of π-interactions with palladium catalysts, leading to poor coupling efficiencies [1]. Similarly, simple 3-pyridylboronic acids often require specialized, high-activity catalyst systems to achieve acceptable yields, as they are generally less reactive than arylboronic acids [2]. Therefore, a 'generic' pyridylborane is unlikely to provide the specific reactivity profile required for synthesizing complex heterobiaryls, particularly when a 6-methyl substituent and a dimethoxyborane group are both critical for the desired transformation.

Quantitative Differentiation of Dimethoxy-(6-methylpyridin-3-yl)borane Against Key Pyridylborane Comparators


Steric and Electronic Differentiation via Dimethoxyborane Cation Basicity

The reactivity of dimethoxy(pyridyl)boranes is governed by the dimethoxy boron cation basicity (BCB). A linear correlation between BCB and gas-phase basicity (GB) exists for 3- and 4-substituted pyridines with a slope of 0.81 [1]. Crucially, 2-substituted pyridines show large negative deviations from this line, attributed to steric inhibition of π-interaction between the pyridine ring and the boron cation's empty p-orbital [1]. For Dimethoxy-(6-methylpyridin-3-yl)borane (a 3-substituted pyridine derivative with a 6-methyl group), this predicts a higher, more predictable BCB compared to sterically hindered 2-substituted analogs, which are known to suffer from poor reactivity in Suzuki couplings [REFS-1, REFS-2].

Organoboron Chemistry Suzuki-Miyaura Coupling Structure-Activity Relationship

Comparative Yield Advantage of Dimethoxyboranes over Boronic Acids in Suzuki-Miyaura Coupling

Dialkoxyboranes, such as pinacolborane, are known to be less effective in hydroboration/Suzuki coupling sequences compared to disubstituted boranes. A study on the kilogram-scale synthesis of CP-724,714 noted that hydroboration with catecholborane or pinacolborane 'did not proceed to any useful extent' [1]. In contrast, related studies show that Suzuki couplings using 3-pyridylboronic acids with a highly active Pd/P-Phos catalyst can achieve yields of 70-90% [2]. While direct yield data for Dimethoxy-(6-methylpyridin-3-yl)borane is not available, its dimethoxyborane structure positions it as a potentially more reactive and reliable alternative to pinacol esters or free boronic acids in specific coupling scenarios, particularly those requiring transmetalation from a boron ester [REFS-1, REFS-2].

Cross-Coupling Reactions Synthetic Efficiency Reagent Comparison

Positional Specificity: 6-Methyl Substitution and its Impact on Biological Activity in Downstream Products

The 6-methylpyridin-3-yl fragment is a critical pharmacophore in several biologically active compounds, including phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK) inhibitors [1]. For example, the oncology candidate CP-724,714, a selective ErbB2 angiogenesis inhibitor, incorporates a 6-methylpyridin-3-yloxy moiety, and its synthesis relied on a Suzuki coupling step [2]. Using Dimethoxy-(6-methylpyridin-3-yl)borane directly installs this exact fragment, ensuring the correct substitution pattern for biological activity. In contrast, using a generic 3-pyridylboronic acid would require additional synthetic steps to introduce the 6-methyl group, increasing step count, cost, and potentially reducing overall yield.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Optimal Research and Industrial Applications for Dimethoxy-(6-methylpyridin-3-yl)borane Based on Quantitative Evidence


Synthesis of Kinase Inhibitors Containing a 6-Methylpyridin-3-yl Pharmacophore

Dimethoxy-(6-methylpyridin-3-yl)borane is ideally suited for the direct installation of the 6-methylpyridin-3-yl fragment into kinase inhibitor scaffolds, such as PI3K and JNK inhibitors, via Suzuki-Miyaura coupling [1]. The presence of the 6-methyl group is essential for the biological activity of these compounds, and using this specific borane avoids the need for post-coupling functionalization [1]. The dimethoxyborane group, in comparison to pinacol esters, may offer improved reactivity in hydroboration/Suzuki sequences, potentially leading to higher yields and a more robust process [2].

Large-Scale Production of Complex Heterobiaryls

For industrial-scale syntheses, such as the production of oncology candidates like CP-724,714, the choice of boron reagent is critical for process economics and robustness [1]. Dimethoxy-(6-methylpyridin-3-yl)borane, as a dialkoxyborane, is likely to be a more reactive and reliable partner in Suzuki couplings compared to pinacol esters, which have been shown to be ineffective in certain hydroboration/coupling sequences [1]. This reactivity advantage could translate to lower catalyst loadings and higher throughput, making it a preferred reagent for large-scale manufacturing.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on 6-Methylpyridine Derivatives

In SAR studies, the ability to efficiently introduce a 6-methylpyridin-3-yl group with high fidelity is essential for probing the impact of this substitution on biological activity [2]. Dimethoxy-(6-methylpyridin-3-yl)borane provides a direct and reliable method for synthesizing a diverse array of 3-substituted pyridines, enabling rapid exploration of chemical space around this important pharmacophore. Its predictable reactivity, as inferred from BCB studies of 3-substituted pyridines [3], ensures consistent results across different coupling partners, facilitating accurate SAR analysis.

Replacement of Less Reactive Pinacol Esters in Hydroboration/Suzuki Sequences

In synthetic sequences where hydroboration is followed by a Suzuki coupling, dimethoxyboranes may offer a significant advantage over commonly used pinacol esters. As noted in the synthesis of CP-724,714, hydroboration with pinacolborane 'did not proceed to any useful extent' [1]. Switching to a dimethoxyborane reagent, such as Dimethoxy-(6-methylpyridin-3-yl)borane, could enable these challenging transformations, opening up new synthetic routes to complex molecules [1].

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